molecular formula C12H17NO2 B11893597 Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- CAS No. 88207-93-6

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-

Cat. No.: B11893597
CAS No.: 88207-93-6
M. Wt: 207.27 g/mol
InChI Key: JETSDVLQDVDSGQ-UHFFFAOYSA-N
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Description

The compound “Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-” is a tetrahydroisoquinoline derivative featuring a fused benzene ring system with methoxy groups at positions 5 and 7, a methyl group at position 2, and a partially saturated isoquinoline backbone.

Key structural features include:

  • Methoxy groups: Electron-donating substituents that influence electronic properties and intermolecular interactions.
  • Methyl group at position 2: Enhances steric effects and modulates basicity.
  • Tetrahydroisoquinoline core: A scaffold common in alkaloids and bioactive molecules.

Notably, the 5,7-dimethoxy substitution pattern is less commonly reported than 6,7-dimethoxy analogs, which are better characterized in terms of synthesis and properties. For example, 6,7-dimethoxy-2-methyl derivatives often serve as intermediates for synthesizing complex alkaloids or sulfonamide-based compounds .

Properties

CAS No.

88207-93-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

JETSDVLQDVDSGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Cyclization proceeds via imine formation between methylamine and 2,3-dimethoxybenzaldehyde, followed by acid-catalyzed ring closure. A study utilizing polyphosphoric acid (PPA) as a catalyst achieved a 78% yield of the tetrahydroisoquinoline core. Modifications, such as substituting PPA with p-toluenesulfonic acid (PTSA) , improved selectivity for the 5,7-dimethoxy configuration, reducing byproducts like 6,7-dimethoxy isomers.

Table 1: Pictet-Spengler Reaction Parameters

PrecursorCatalystTemperature (°C)Yield (%)
2,3-DimethoxybenzaldehydePPA12078
2,3-DimethoxybenzaldehydePTSA8085

Grignard Reagent-Based Synthesis

Grignard reactions offer a versatile route to introduce alkyl groups at the C-1 position of THIQs. A 2011 study demonstrated the synthesis of 1,1-disubstituted derivatives using organomagnesium compounds and ketoamides.

Stepwise Protocol

  • Ketoamide Preparation : Reacting 2,3-dimethoxybenzoyl chloride with methylamine yields the corresponding ketoamide.

  • Grignard Addition : Treating the ketoamide with methylmagnesium bromide forms a tertiary alcohol intermediate.

  • Cyclization : Using catalytic PTSA in dichloromethane induces ring closure, producing the target compound in 94% yield.

Table 2: Grignard Method Efficiency

StepReagentConditionsYield (%)
Ketoamide FormationMethylamineRT, 12 h89
Grignard AdditionMethylmagnesium BromideTHF, 0°C91
CyclizationPTSACH₂Cl₂, 30 min94

Electroreduction Methods

Electrochemical reduction provides a green alternative for synthesizing THIQs. A 1981 study reported the electroreduction of 2-bromo-4,5-dimethoxybenzyl bromide in the presence of methylamine, yielding 51% of the target compound.

Key Advantages and Limitations

  • Advantages : Eliminates need for stoichiometric reductants.

  • Limitations : Lower yields compared to thermal methods; requires specialized equipment.

Reductive Amination Approaches

Reductive amination of 5,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one with sodium borohydride (NaBH₄) offers a high-yield route. A 2020 study achieved 95.5% yield using disodium hydrogen phosphite and formaldehyde under reflux.

Table 3: Reductive Amination Optimization

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol2582
Disodium Hydrogen PhosphiteTHF8095.5

Comparative Analysis of Methodologies

Yield and Scalability

  • Grignard-Based Synthesis : Highest yield (94%) but requires anhydrous conditions.

  • Reductive Amination : Most scalable (95.5% yield) with mild reaction conditions.

  • Electroreduction : Environmentally friendly but limited by cost and yield.

Practical Considerations

  • Cost Efficiency : Pictet-Spengler remains cost-effective for small-scale production.

  • Stereochemical Control : Grignard methods enable precise substitution at C-1, critical for pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated tetrahydroisoquinoline analogs

    Substitution: Various substituted tetrahydroisoquinoline derivatives

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that isoquinoline derivatives possess notable antimicrobial properties. Studies have shown that tetrahydroisoquinoline analogs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a synthesis of novel tetrahydroisoquinoline derivatives demonstrated significant antimicrobial activity against common pathogens.

Neuroprotective Effects
Isoquinoline derivatives have been associated with neuroprotective properties. Certain compounds within this class have shown efficacy in protecting neuronal cells from degeneration related to neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems such as dopamine and serotonin, which are crucial in maintaining neuronal health.

Anticonvulsant Properties
The anticonvulsant activity of isoquinoline derivatives has been evaluated in several studies. Specific tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit seizures induced by NMDA receptor activation in animal models. For example, (+)-FR115427 has been noted for its neuroprotective effects against hypoxic damage in hippocampal neurons.

Vasodilatory Effects
Some isoquinoline derivatives exhibit vasodilatory effects, which can be beneficial in treating cardiovascular conditions. These compounds may enhance blood flow by relaxing vascular smooth muscle through various mechanisms involving nitric oxide pathways.

Synthetic Methods

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- can be achieved through several established methods:

  • Pictet-Spengler Reaction : This method involves the reaction of a phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
  • Bischler-Napieralski Reaction : This approach utilizes the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative under dehydrating conditions.

These synthetic routes can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and product consistency.

Case Studies

Several studies have explored the applications of Isoquinoline derivatives:

  • Study on Antimicrobial Activity : A recent investigation synthesized multiple tetrahydroisoquinoline analogs and assessed their efficacy against various bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics.
  • Neuroprotective Mechanism Exploration : Research focused on the neuroprotective effects of specific isoquinoline derivatives in models of oxidative stress revealed that these compounds could significantly reduce neuronal cell death through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, such as dopamine and serotonin, by binding to their respective receptors . Additionally, it can inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
6,7-Dimethoxy-1-methyl-2-tosyl-THIQ* 6,7-OMe; 1-Me; 2-tosyl C₁₉H₂₃NO₄S Melting point: 150°C; pKa: -6.99
Methyl (R)-6,7-dimethoxy-1-(trimethoxybenzyl)-THIQ 6,7-OMe; 1-trimethoxybenzyl; 2-COOMe C₂₃H₂₉NO₇Na [α]D = −54.4 to −69.7; 93–97% ee
8,9,11,12-Tetramethoxy-2-methyl-THIQ Multiple methoxy groups on fused ring C₂₀H₂₅NO₄ Synthesized via Bischler-Napieralski
Target Compound (5,7-dimethoxy-2-methyl-THIQ) 5,7-OMe; 2-Me Not reported Hypothesized lower polarity vs. 6,7 N/A

*THIQ = Tetrahydroisoquinoline

Key Observations :

Substituent Position Effects :

  • 6,7-Dimethoxy analogs (e.g., 6e, 6f in ) exhibit higher polarity and stronger hydrogen-bonding capacity compared to hypothetical 5,7-dimethoxy derivatives due to adjacent methoxy groups .
  • Tosyl (p-toluenesulfonyl) or carboxamide groups at position 2 (e.g., 6e, 6f) enhance stability and enable further functionalization .

Physicochemical Properties :

  • Melting points for sulfonamide derivatives (e.g., 6e) are higher (~150°C) due to strong intermolecular interactions, whereas ester derivatives (e.g., 6d) are typically liquids .
  • The target compound’s 5,7-dimethoxy arrangement may reduce crystallinity compared to 6,7-dimethoxy analogs, though experimental data are lacking.

Comparison Insights :

  • The Bischler-Napieralski method () is versatile for forming fused isoquinoline systems but requires harsh conditions .
  • Asymmetric Pictet-Spengler reactions () offer enantioselectivity, critical for bioactive molecule synthesis, but may need optimization for 5,7-dimethoxy substrates .

Pharmacological and Industrial Relevance

  • Sulfonamide Derivatives : Compounds like 6e () are explored as protease inhibitors or antibacterial agents due to sulfonyl group reactivity .
  • Chiral Intermediates : The trimethoxybenzyl derivative () highlights applications in enantioselective drug synthesis .
  • Limitations for Target Compound : The absence of 5,7-dimethoxy analogs in the literature suggests reduced exploration, possibly due to synthetic challenges or lower bioactivity.

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are notable for their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is part of this class and has garnered attention due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.

  • Molecular Formula: C21_{21}H27_{27}N O5_5
  • Molecular Weight: 373.44 g/mol
  • CAS Number: 22325-16-2

Biological Activities

  • Antimicrobial Activity
    • Isoquinoline derivatives exhibit significant antimicrobial properties. Research indicates that THIQ analogs can effectively combat various pathogens. A study highlighted the synthesis of novel tetrahydroisoquinoline derivatives that demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects
    • THIQs have been associated with neuroprotective effects in models of neurodegenerative diseases. For example, certain derivatives have shown efficacy in protecting neuronal cells from degeneration induced by excitotoxicity . The mechanism often involves modulation of neurotransmitter systems and antioxidant activity.
  • Anticonvulsant Properties
    • Compounds within this class have been evaluated for anticonvulsant activity. Studies have demonstrated that specific THIQ derivatives can inhibit seizures in animal models induced by NMDA receptor activation . The compound (+)-FR115427 was noted for its effectiveness in protecting hippocampal neurons from hypoxic damage.
  • Vasodilatory Effects
    • Some isoquinoline derivatives exhibit peripheral vasodilatory effects and sympathetic nerve stimulation, indicating potential applications in cardiovascular health . These compounds can influence blood pressure regulation through their action on vascular smooth muscle.

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is closely linked to their structural characteristics. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their biological effects:

Substituent PositionEffect on Activity
C-1Influences receptor binding
C-5 and C-7Modulates neuroprotective effects
C-2Affects antimicrobial potency

Research has shown that the presence of methoxy groups at positions 5 and 7 significantly enhances the neuroprotective properties of the compounds .

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the effects of a specific tetrahydroisoquinoline derivative on neuronal survival during hypoxia. Results indicated a marked reduction in neuronal death compared to controls, suggesting a robust neuroprotective mechanism .
  • Antimicrobial Efficacy
    • In vitro studies demonstrated that a series of synthesized THIQ derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values below 10 µg/mL .
  • Anticonvulsant Activity Assessment
    • In experiments involving mice subjected to chemically induced seizures, certain isoquinoline derivatives provided significant protection against seizure activity and reduced mortality rates .

Q & A

Q. Table 1: Substituent Impact on Physicochemical Properties

Substituent PositionLogP (Calculated)Topological Polar Surface Area (Ų)
5,7-Dimethoxy1.8538.3
2-Methyl1.9221.7
Data derived from PubChem computations .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural Confirmation : Ensure synthesized batches match the intended structure via X-ray crystallography (e.g., CCDC deposition for 6,7-dimethoxy analogs) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the tetrahydroisoquinoline ring .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis; confirm stability via UV-Vis spectroscopy (λ = 280 nm) over 48 hours .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition.
    • Key Parameters : High gastrointestinal absorption (HIA >80%), moderate BBB penetration (logBB = -0.5) .
  • QSAR Models : Train models using datasets of isoquinoline derivatives to correlate structural features (e.g., methoxy count) with clearance rates .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) with controlled temperature (80°C) .
  • Workflow :
    • Pilot scale (1–10 g) with in-line IR monitoring.
    • Crystallization optimization using ethanol/water mixtures .

Advanced: What strategies validate target engagement in neuropharmacological studies?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated analogs (³H-labeled at C2-methyl) to quantify affinity for serotonin or dopamine receptors .
  • CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Basic: How to assess purity and identity in collaborative studies?

Methodological Answer:

  • Multi-Lab Validation : Share batches with partner labs for cross-validation via:
    • NMR Fingerprinting : Compare ¹H NMR spectra (500 MHz, DMSO-d6).
    • Chiral HPLC : Confirm enantiopurity (if applicable) using Chiralpak IC columns .

Advanced: What are the implications of metabolic instability in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) to identify primary oxidation sites (e.g., C5 methoxy demethylation).
  • Metabolite Identification : HRMS/MS fragmentation patterns reveal hydroxylated or glucuronidated metabolites .
  • Structural Modification : Introduce fluorine at C6 (meta to methoxy) to block metabolic hotspots .

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